molecular formula C17H21N3 B15344505 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline CAS No. 10050-89-2

4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline

Cat. No.: B15344505
CAS No.: 10050-89-2
M. Wt: 267.37 g/mol
InChI Key: KAUNTOUDFKIOEK-UHFFFAOYSA-N
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Description

4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline is an organic compound with the molecular formula C17H21N3. It is a Schiff base, characterized by the presence of an imine group (–C=N–) formed by the condensation of an amine and an aldehyde. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline typically involves the condensation reaction between 4-dimethylaminobenzaldehyde and N,N-dimethylaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline involves its interaction with molecular targets through its imine group. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its electron-donating dimethylamino groups enhance its reactivity, allowing it to participate in redox reactions and other chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline
  • 4-[(E)-(4-chlorophenyl)iminomethyl]-N,N-dimethylaniline
  • 4-[(E)-(4-methylphenyl)iminomethyl]-N,N-dimethylaniline

Uniqueness

4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline is unique due to its strong electron-donating dimethylamino groups, which significantly influence its chemical reactivity and stability. This makes it particularly useful in applications requiring high electron density and stability under various conditions .

Properties

CAS No.

10050-89-2

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H21N3/c1-19(2)16-9-5-14(6-10-16)13-18-15-7-11-17(12-8-15)20(3)4/h5-13H,1-4H3

InChI Key

KAUNTOUDFKIOEK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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